molecular formula C10H10INO3 B3042181 N-Formyl-4-iodo-L-phenylalanine CAS No. 52721-77-4

N-Formyl-4-iodo-L-phenylalanine

Cat. No.: B3042181
CAS No.: 52721-77-4
M. Wt: 319.1 g/mol
InChI Key: FCLBWSIAKJLFMP-VIFPVBQESA-N
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Description

N-Formyl-4-iodo-L-phenylalanine is a biochemical compound used extensively in proteomics research. It is a derivative of phenylalanine, an essential aromatic amino acid. This compound is particularly valuable in the study of enzyme reactions, protein-ligand interactions, and protein and peptide structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-4-iodo-L-phenylalanine typically involves a multi-step reaction process. One common method starts with L-phenylalanine and involves the following steps :

    Iodination: L-phenylalanine is iodinated using iodine in the presence of peracetic acid and sulfuric acid at 55°C for 2-4 hours.

    Formylation: The iodinated product is then formylated using formic acid in methanol at 22°C for 4 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. the described synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-4-iodo-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include iodine, peracetic acid, sulfuric acid, and formic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound.

Scientific Research Applications

N-Formyl-4-iodo-L-phenylalanine has a wide range of scientific research applications, including :

    Proteomics Research: Used to study protein-ligand interactions and enzyme reactions.

    Structural Biology: Incorporated into proteins for structure determination.

    Chemical Synthesis: Utilized in the synthesis of various derivatives for research purposes.

    Biomedical Research: Involved in the production of L-phenylalanine, an important amino acid in food and medicine.

    Material Science: Formation of metal complexes with 4-Iodo-L-phenylalanine for studying metalloprotein interactions.

Mechanism of Action

The mechanism of action of N-Formyl-4-iodo-L-phenylalanine is not fully understood. it is hypothesized that the compound binds to the active sites of enzymes, leading to their inhibition . This binding can affect various molecular targets and pathways, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

N-Formyl-4-iodo-L-phenylalanine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in proteomics and structural biology research.

Properties

IUPAC Name

(2S)-2-formamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBWSIAKJLFMP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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